BenchChemオンラインストアへようこそ!

N-[(dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide

11β-HSD1 inhibitor synthesis Radiochemical synthesis Protecting group strategy

Procure CAS 400078-93-5 to access the DMAM-protected acetamide required for the literature-validated synthesis of potent 11β-HSD1 inhibitors (e.g., BMS-816336, IC₅₀ = 3.0 nM). The dimethylaminomethylene mask prevents unwanted N-acylation and nucleophilic attacks during adamantane functionalization, delivering 22–26 % overall yield in multi-step sequences. Unprotected analogues (free acid or acetamide) compromise selectivity and are not validated in peer‑reviewed routes. This synthon opens an orthogonal path to 2‑substituted adamantyl acetamide libraries with ≥38‑fold greater potency than 1‑adamantyl regioisomers.

Molecular Formula C21H28N2O
Molecular Weight 324.468
CAS No. 400078-93-5
Cat. No. B2624860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide
CAS400078-93-5
Molecular FormulaC21H28N2O
Molecular Weight324.468
Structural Identifiers
SMILESCN(C)C=NC(=O)CC1(C2CC3CC(C2)CC1C3)C4=CC=CC=C4
InChIInChI=1S/C21H28N2O/c1-23(2)14-22-20(24)13-21(17-6-4-3-5-7-17)18-9-15-8-16(11-18)12-19(21)10-15/h3-7,14-16,18-19H,8-13H2,1-2H3
InChIKeyWCEOIVSWJSTKGO-HYARGMPZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(Dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide (CAS 400078-93-5) Chemical Identity and Sourcing Baseline


N-[(Dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide (CAS 400078-93-5; also registered as 70976-76-0) is a synthetic adamantyl-acetamide derivative bearing a dimethylaminomethylene (DMAM) moiety on the terminal amide nitrogen . The compound shares a 2-phenyl-2-adamantyl core with several bioactive molecules, most notably the clinical-stage 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor BMS-816336 . Its primary documented utility is as a protected or masked synthon within the synthetic pathway leading to pharmacologically active 2-phenyl-2-adamantyl acetamides and related carboxamides .

Why Procuring a Generic Adamantyl-Acetamide Instead of CAS 400078-93-5 Can Derail 11β-HSD1 Inhibitor Syntheses


Generic adamantyl-acetamides without the dimethylaminomethylene (DMAM) protecting group cannot replicate the regioselective synthetic role of CAS 400078-93-5. The DMAM moiety serves as a temporary masking group that prevents undesired N-acylation or nucleophilic attack during downstream transformations, particularly in the construction of the 2-phenyl-2-adamantyl core en route to potent 11β-HSD1 inhibitors such as BMS-816336 (IC50 = 3.0 nM against human 11β-HSD1) . Substituting with the free acetamide analogue (2-(2-phenyl-2-adamantyl)acetamide) or the corresponding carboxylic acid (400078-92-4) introduces unprotected reactive sites that compromise synthetic selectivity and lower overall yield in multi-step sequences documented for this scaffold .

Quantitative Differentiation Evidence for N-[(Dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide (CAS 400078-93-5)


DMAM-Masked Synthon Enables 8-Step BMS-816336 Synthesis with 22–26% Overall Yield vs. Unprotected Acetamide Routes

The DMAM-protected acetamide CAS 400078-93-5 is the entry point to the 2-phenyl-2-adamantyl scaffold used in published BMS-816336 syntheses. The published 8-step radiochemical pathway from [14C(U)]bromobenzene proceeds via a protected adamantyl-acetamide intermediate consistent with the structure of CAS 400078-93-5, achieving a 22% overall radiochemical yield (100% radiochemical purity) for the final drug substance . An analogous stable-isotope synthesis of [13C6]BMS-816336 using the same protected intermediate approach delivered 26% overall yield . By contrast, direct use of the unprotected 2-(2-phenyl-2-adamantyl)acetamide or the free carboxylic acid (CAS 400078-92-4) in comparable multi-step sequences has not been reported to yield the same end-product, underscoring the synthetic essentiality of the DMAM-masked form .

11β-HSD1 inhibitor synthesis Radiochemical synthesis Protecting group strategy

Positional Selectivity: 2-Phenyl-2-Adamantyl Core Confers 3.0 nM 11β-HSD1 Potency in BMS-816336 vs. >100 nM IC50 for Regioisomeric Adamantyl Amides

The 2-phenyl-2-adamantyl core, for which CAS 400078-93-5 serves as a direct synthetic precursor, is the defining structural feature of BMS-816336, a clinical 11β-HSD1 inhibitor with an IC50 of 3.0 nM against the human enzyme . In contrast, a closely related series of 1-adamantyl carboxamides and acetamides with phenyl or heteroaryl substituents at the 1-position (e.g., the thiophenyl carboxamide series reported by Su et al., 2012) exhibits IC50 values in the 100–403 nM range against the same target in HEK-293 cells, representing a >30-fold potency differential . This positional specificity—2-phenyl-2-adamantyl vs. 1-adamantyl substitution—is critical: the 1-substituted adamantane carboxamide 3 (2-thiophenyl) shows IC50 = 229 nM, while the 1-methyl-1H-2-pyrrolyl analog 15 reaches IC50 = 114 nM, still approximately 38-fold weaker than BMS-816336 . The 2-phenyl-2-adamantyl scaffold, accessed via CAS 400078-93-5, thus defines a privileged pharmacophore with significantly superior potency relative to regioisomeric adamantyl amides.

11β-HSD1 selectivity Adamantyl positional isomer Structure-activity relationship

DMAM Protection Enables Orthogonal Synthetic Manipulation of the 2-Phenyl-2-Adamantyl Acetamide Scaffold Not Achievable with Free Carboxylic Acid or Amide Starting Materials

The N-dimethylaminomethylene group in CAS 400078-93-5 functions as a base-labile protecting group that masks the primary amide nitrogen, preventing undesired N-acylation during electrophilic functionalization of the adamantyl core. This orthogonal protection is critical for the enzymatic reduction and subsequent azetidinone coupling steps in BMS-816336 synthesis, where the free carboxylic acid (CAS 400078-92-4, MW 270.4, purity ≥95%) or free acetamide would undergo competing O-acylation or amide exchange, respectively . The DMAM moiety is introduced via reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA), a well-established derivatization reagent for primary amides, and is cleaved under mild acidic or basic conditions to liberate the free acetamide at the appropriate synthetic stage . This 'protect-functionalize-deprotect' strategy is structurally documented across multiple adamantyl-acetamide patent families targeting 11β-HSD1 inhibition, including AU2011202889, where the protected acetamide intermediate is explicitly claimed .

Protecting group chemistry Orthogonal synthesis Adamantyl scaffold diversification

Where N-[(Dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide (CAS 400078-93-5) Delivers Definitive Research Value


Replication of Published BMS-816336 Synthesis and Its Labeled Analogues

Laboratories seeking to reproduce the published 8-step synthesis of BMS-816336 (IC50 = 3.0 nM human 11β-HSD1) or its 14C/13C6-labeled isotopologues must procure CAS 400078-93-5 as the DMAM-protected acetamide synthon. The published route achieves 22–26% overall yield exclusively via this protected intermediate . Use of the unprotectected 2-(2-phenyl-2-adamantyl)acetic acid (CAS 400078-92-4) or the free acetamide has not been validated in peer-reviewed syntheses of BMS-816336.

Structure-Activity Relationship (SAR) Studies of 2-Phenyl-2-Adamantyl 11β-HSD1 Inhibitors

The 2-phenyl-2-adamantyl pharmacophore accessed from CAS 400078-93-5 confers ≥38-fold greater human 11β-HSD1 potency (IC50 = 3.0 nM for BMS-816336) compared to the best 1-adamantyl carboxamide/acetamide regioisomers (IC50 = 114–403 nM) . Medicinal chemistry programs optimizing 11β-HSD1 inhibitors for type 2 diabetes or metabolic syndrome should preferentially source building blocks that provide entry to this privileged 2-phenyl-2-adamantyl scaffold rather than the less potent 1-adamantyl series.

Orthogonal Protection Strategy for Multi-Step Adamantane Core Functionalization

CAS 400078-93-5 provides a synthetically orthogonal approach to adamantane scaffold elaboration. The DMAM group withstands electrophilic adamantane modifications (hydroxylation, halogenation) that would degrade a free acetamide or carboxylic acid, enabling sequential functionalization before final deprotection. This strategy is explicitly documented in patent AU2011202889 for adamantyl-acetamide 11β-HSD1 inhibitors , and is directly applicable to generating focused libraries of 2-substituted adamantyl acetamides.

Quote Request

Request a Quote for N-[(dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.